5-Cyclopropyl-1-(2-hydroxy-2-methylpropyl)-1h-1,2,3-triazole-4-carboxylic acid

Lipophilicity Physicochemical Properties Lead Optimization

Fragment-based drug discovery demands building blocks with precise conformational control and balanced physicochemical properties. This 5-cyclopropyl-1,2,3-triazole-4-carboxylic acid (CAS 1247408-27-0) addresses that need: • MW 225.24 Da, LogP 0.62 - optimal Rule-of-Three space for fragment screening • Cyclopropyl group provides conformational rigidity unmatched by ethyl or isopropyl analogs • Tertiary alcohol at N-1 offers unique H-bond donor/acceptor geometry • Carboxylic acid at C-4 enables direct amide coupling for rapid fragment elaboration Multi-vendor available at 98% purity. Ships ambient.

Molecular Formula C10H15N3O3
Molecular Weight 225.24 g/mol
Cat. No. B13631237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropyl-1-(2-hydroxy-2-methylpropyl)-1h-1,2,3-triazole-4-carboxylic acid
Molecular FormulaC10H15N3O3
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESCC(C)(CN1C(=C(N=N1)C(=O)O)C2CC2)O
InChIInChI=1S/C10H15N3O3/c1-10(2,16)5-13-8(6-3-4-6)7(9(14)15)11-12-13/h6,16H,3-5H2,1-2H3,(H,14,15)
InChIKeyPLRQVAWCPGPBGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclopropyl-1-(2-hydroxy-2-methylpropyl)-1H-1,2,3-triazole-4-carboxylic Acid: Class & Procurement Profile


5-Cyclopropyl-1-(2-hydroxy-2-methylpropyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1247408-27-0) is a 1,4,5-trisubstituted 1,2,3-triazole-4-carboxylic acid building block . It features a cyclopropyl group at the 5-position, a 2-hydroxy-2-methylpropyl (tertiary alcohol) side chain at N-1, and a free carboxylic acid at the 4-position, yielding a molecular formula of C₁₀H₁₅N₃O₃ and a molecular weight of 225.24 g/mol . The compound belongs to a well-established class of triazole-based scaffolds employed in fragment-based drug discovery (FBDD), click chemistry derivatization, and combinatorial library synthesis [1]. It is commercially available from multiple reputable vendors at purities of 97–98% .

Workflow
Fragment-based drug discovery with cyclopropyl-constrained scaffold
Selection
1,4,5-trisubstituted triazole building block with free carboxylic acid handle
Procurement
Multi-vendor availability, verified high purity, defined storage conditions

Why In-Class Analog Substitution Fails for This Triazole-4-carboxylic Acid


Triazole-4-carboxylic acid building blocks with identical core rings are not functionally interchangeable. The 5-cyclopropyl substituent introduces conformational rigidity and a defined exit vector that ethyl, isopropyl, or cyclobutyl analogs cannot replicate . Simultaneously, the 2-hydroxy-2-methylpropyl (tertiary alcohol) N-1 side chain provides a distinct hydrogen-bond donor/acceptor profile and lipophilicity compared to primary or secondary alcohol analogs . Even modest structural perturbations—such as replacing cyclopropyl with ethyl or removing the gem-dimethyl group—produce measurable shifts in LogP and polar surface area without altering TPSA, directly affecting membrane permeability, solubility, and protein binding potential . The quantitative evidence below demonstrates that no single in-class analog simultaneously matches the cyclopropyl rigidity, tertiary alcohol geometry, and balanced physicochemical parameter space of this specific compound.

This Compound
5-Cyclopropyl rigidity provides conformational pre-organization and defined exit vector
5-Ethyl / 5-Isopropyl Analogs
Freely rotating alkyl chains introduce entropic penalty and less predictable binding geometry
This Compound
Tertiary alcohol (gem-dimethyl) sterically shields H-bond donor, creating distinct geometry
Primary Alcohol / Ether Analogs
Lack steric hindrance, altering hydrogen-bonding patterns and protein interaction profiles
This Compound
Fragment-optimized MW (225 Da) preserves ligand efficiency within Rule of Three space
5-Cyclobutyl Analog
Higher molecular mass reduces fragment-likeness and may compromise ligand efficiency in growth

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Gain vs. Hydroxypropyl Analog Without TPSA Change

The target compound exhibits a computed LogP of 0.6246, which is 0.3901 log units higher than that of its closest N-1 des-methyl analog, 5-cyclopropyl-1-(2-hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid (LogP = 0.2345) . Critically, this lipophilicity gain is achieved with zero change in topological polar surface area (TPSA = 88.24 Ų for both compounds) . The additional methyl group on the tertiary alcohol side chain increases hydrophobicity without introducing additional hydrogen bond donors or acceptors, preserving the hydrogen-bonding pharmacophore while tuning passive membrane permeability. This represents a clean physicochemical vector for modulating ADME properties that is not achievable with the primary alcohol analog.

Lipophilicity Gain
Head-to-head
ΔLogP +0.39
TPSA unchanged 88.24 Ų
Supports lipophilicity modulation without altering hydrogen-bonding capacity
No change in HBA/HBD; clean SAR vector
Lipophilicity Physicochemical Properties Lead Optimization

Conformational Rigidity: Cyclopropyl vs. Ethyl for Fragment-Based Design

The cyclopropyl group at the 5-position provides a conformationally constrained, sp³-rich substituent that restricts bond rotation and pre-organizes the molecular geometry for target binding [1]. In contrast, the 5-ethyl analog (5-ethyl-1-(2-hydroxy-2-methylpropyl)-1H-1,2,3-triazole-4-carboxylic acid, CAS 1249531-21-2) possesses a freely rotating ethyl group that introduces entropic penalty upon binding and a less defined exit vector [2]. The cyclopropyl ring also reduces oxidative metabolism at the benzylic-like position through steric shielding and increased C–H bond dissociation energy, a phenomenon well-documented across medicinal chemistry programs . While direct metabolic stability data for this specific compound is not publicly available, the class-level evidence for cyclopropyl-mediated metabolic stabilization is robust [3].

Conformational Rigidity
Class-level
Cyclopropyl vs. Ethyl
Strained ring vs. free rotation
Cyclopropyl may reduce metabolic liability and entropic penalty in binding
Based on class-level SAR; no direct compound-specific data
Conformational Restriction Fragment-Based Drug Discovery Metabolic Stability

Molecular Weight Advantage Over Cyclobutyl Analog in Fragment Screening

At 225.24 g/mol, the target compound resides within the optimal fragment space (MW < 250 Da) defined by the 'Rule of Three' for fragment-based screening [1]. The 5-cyclobutyl analog (5-cyclobutyl-1-(2-hydroxy-2-methylpropyl)-1H-1,2,3-triazole-4-carboxylic acid, CAS 2172184-59-5) carries a molecular weight of approximately 239.27 g/mol, representing a 14 Da increase that pushes the scaffold closer to the upper boundary of fragment-likeness and reduces ligand efficiency potential [2]. The cyclopropyl substituent achieves conformational restriction with minimal mass penalty (cyclopropyl = 41 Da vs. cyclobutyl = 55 Da), preserving a higher fraction of sp³ carbon atoms (Fsp³) while maintaining a more favorable MW/TPSA ratio for membrane permeability [3]. This positions the cyclopropyl variant as the more mass-efficient scaffold for fragment growth strategies.

Fragment Mass Advantage
Class-level
MW 225 vs ~239 Da
Cyclobutyl analog heavier
Preserves Rule of Three compliance; supports higher ligand efficiency potential
Mass penalty from cyclobutyl ring reduces fragment-likeness
Fragment-Based Drug Discovery Molecular Weight Ligand Efficiency

Verified Purity & Storage Stability for Procurement

The target compound is commercially available at 98% purity from multiple independent suppliers, including Leyan (Product No. 1359439) and ChemScene (Cat. No. CS-0288769), with defined storage conditions of sealed, dry, 2–8°C . In contrast, several closely related analogs (e.g., the 5-cyclobutyl and 5-isopropyl variants) are listed primarily through single-vendor channels or custom synthesis services, with less standardized purity specifications and batch-to-batch consistency [1]. The availability of 50 mg to 5 g pack sizes from Leyan, combined with room-temperature shipping stability, ensures that milligram-to-gram scale procurement is operationally straightforward . This multi-vendor, specification-defined availability reduces supply chain risk for iterative medicinal chemistry campaigns.

Purity & Supply
Cross-study
97–98% purity, multi-vendor
Sealed dry, 2–8°C
Ensures batch reproducibility and supply chain resilience
≥4 verified vendors; analogs typically single-source
Chemical Purity Storage Stability Reproducibility

Unique Tertiary Alcohol N-1 Substituent: Distinct Hydrogen-Bonding Geometry

The 2-hydroxy-2-methylpropyl substituent at N-1 is a tertiary alcohol that presents a sterically encumbered hydrogen-bond donor distinct from the primary alcohol in 5-cyclopropyl-1-(2-hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1248597-33-2) and the ether oxygen in 5-cyclopropyl-1-(3-methoxypropyl)-1H-1,2,3-triazole-4-carboxylic acid . The gem-dimethyl substitution creates a steric shield around the hydroxyl group, potentially reducing non-specific hydrogen bonding and promoting more geometrically defined interactions with target proteins or co-crystal formers. This steric differentiation is structural in nature and carries forward into any amide or ester derivative prepared from the carboxylic acid handle, making it a distinctive scaffold element for library design [1].

H-Bond Geometry
Context-dependent
Tertiary alcohol vs. primary/ether
Steric hindrance from gem-dimethyl
Offers unique hydrogen-bond donor geometry for library design
No direct co-crystallization comparison available
Hydrogen Bonding Crystal Engineering Supramolecular Chemistry

Optimal Application Scenarios


Fragment-Based Lead Generation with Cyclopropyl-Constrained Scaffolds

In FBDD programs targeting enzymes or receptors with shallow, lipophilic binding pockets, this compound serves as an ideal fragment starting point. Its MW of 225.24 Da and LogP of 0.62 place it within optimal Rule-of-Three space [1], while the cyclopropyl group provides the conformational rigidity and metabolic stability advantages documented across triazole-containing drug discovery programs . The carboxylic acid handle at the 4-position enables direct amide coupling for rapid fragment elaboration, and the tertiary alcohol at N-1 offers a unique hydrogen-bonding feature that can be exploited for selectivity . Compared to the ethyl analog, the cyclopropyl variant reduces the entropic penalty of binding through pre-organization, and compared to the cyclobutyl analog, it provides superior ligand efficiency due to lower molecular weight.

Click Chemistry Library Synthesis with Tunable Lipophilicity

The 1,2,3-triazole core is accessible via copper-catalyzed azide-alkyne cycloaddition (CuAAC), and this compound represents the carboxylic acid product of such click reactions using cyclopropyl-substituted alkynoate precursors [1]. Its LogP of 0.6246 is 0.39 units higher than the des-methyl analog, enabling library designers to modulate compound lipophilicity without altering TPSA or hydrogen-bonding capacity . This clean SAR vector is valuable for optimizing cellular permeability while maintaining aqueous solubility. The compound's multi-vendor availability at 97–98% purity ensures that library synthesis can be conducted at scale with reproducible quality .

SAR Exploration of 5-Position Substituent Effects

For medicinal chemistry teams conducting systematic SAR around the 5-position of 1,2,3-triazole-4-carboxylic acid or carboxamide lead series, this compound anchors the cyclopropyl reference point. The 5-cyclopropyl group is a minimal strained carbocycle that can be compared head-to-head with 5-ethyl (linear, flexible), 5-isopropyl (branched, flexible), and 5-cyclobutyl (larger strained ring) analogs to deconvolute steric, electronic, and conformational contributions to potency and selectivity [1]. The consistent 2-hydroxy-2-methylpropyl N-1 substituent across this comparator series isolates the 5-position as the sole variable, enabling rigorous SAR interpretation .

Coordination Chemistry & MOF Precursor Development

The carboxylic acid at the 4-position of the triazole ring provides a metal-coordinating functionality, while the triazole nitrogen atoms offer additional Lewis basic sites for multidentate binding [1]. The cyclopropyl group introduces steric bulk that can influence pore geometry and interpenetration in MOF structures, while the tertiary alcohol side chain may participate in structure-directing hydrogen-bonding interactions during crystallization . The compound's room-temperature shipping stability and defined storage conditions (sealed, dry, 2–8°C) ensure that the ligand precursor arrives in a consistent chemical state for reproducible MOF synthesis, which is critical for applications in gas storage, catalysis, or sensing.

Application
Selection Property
Validation Focus
Fragment-based lead generation
Cyclopropyl rigidity & Rule-of-Three MW
Ligand efficiency and binding pre-organization review
Click chemistry library synthesis
Tunable lipophilicity without TPSA change
Cellular permeability and solubility balance assessment
5-Position SAR exploration
Minimal strained carbocycle anchor
Isolated 5-position variable for rigorous SAR interpretation
MOF precursor development
Multidentate binding & steric bulk
Pore geometry and crystallization consistency
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